trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid
Overview
Description
trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is also known by its synonyms, trans-4-(Cbz-amino)cyclohexanecarboxylic Acid and trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid . This compound appears as a white to almost white powder or crystal and has a melting point of 217°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid typically involves the protection of the amino group with a carbobenzoxy (Cbz) groupThe reaction conditions often require the use of inert gas to prevent oxidation and degradation of the compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of amino acid derivatives on biological systems. It can be used to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and pharmaceuticals .
Industry: In industry, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals. It is valued for its stability and reactivity under various conditions .
Mechanism of Action
The mechanism of action of trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid
- trans-4-(Cbz-amino)cyclohexanecarboxylic Acid
Uniqueness: trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is unique due to its specific structural features and reactivity. The presence of the carbobenzoxy group provides stability and protection to the amino group, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMICQYOGWAOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30986560 | |
Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220851-34-3, 67299-52-9 | |
Record name | 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220851-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MLS002920538 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30986560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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